4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with a benzylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide typically involves the reaction of 4-(benzylsulfanyl)pyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide-substituted pyridinium salts.
Scientific Research Applications
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylthio)pyridine
- 1-Methyl-4-(phenylthio)pyridinium bromide
- 4-(Benzylsulfanyl)pyridine
Uniqueness
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is unique due to the presence of both a benzylsulfanyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
77148-83-5 |
---|---|
Molecular Formula |
C13H14BrNS |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14NS.BrH/c1-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
CYTJTBXCHNGNRV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)SCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.